molecular formula C10H9ClO B1452323 3-(2-Chlorophenyl)cyclobutanone CAS No. 1080636-35-6

3-(2-Chlorophenyl)cyclobutanone

Cat. No.: B1452323
CAS No.: 1080636-35-6
M. Wt: 180.63 g/mol
InChI Key: PZRHYHKZMBRCKP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)cyclobutanone is an organic compound with the molecular formula C10H9ClO. It features a cyclobutanone ring substituted with a 2-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(2-Chlorophenyl)cyclobutanone involves the [2 + 2] cycloaddition reaction. This reaction typically uses alkenes and ketenes as starting materials under ultraviolet light or thermal conditions to form the cyclobutanone ring . Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to yield the ketone .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Specific conditions such as temperature, pressure, and choice of solvents (e.g., dichloromethane, chloroform) are carefully controlled to maximize production .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)cyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Chlorophenyl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)cyclobutanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    Cyclobutanone: A simpler analog without the chlorophenyl group.

    3-Phenylcyclobutanone: Similar structure but with a phenyl group instead of a chlorophenyl group.

    3-(4-Chlorophenyl)cyclobutanone: Similar structure but with the chlorine atom in the para position.

Uniqueness: 3-(2-Chlorophenyl)cyclobutanone is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-chlorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHYHKZMBRCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304905
Record name 3-(2-Chlorophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080636-35-6
Record name 3-(2-Chlorophenyl)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080636-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chlorophenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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